molecular formula C21H22N2O2 B15102104 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone

3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone

Cat. No.: B15102104
M. Wt: 334.4 g/mol
InChI Key: MYNTTZVZSLKWQT-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone (CAS 378773-43-4) is a synthetic organic compound with a molecular formula of C21H22N2O2 and a molecular weight of 334.4116 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. Its structure incorporates two privileged pharmacological scaffolds: a 3-methylbenzofuran moiety and a 4-benzylpiperazine group . Recent scientific investigations into molecular hybridization strategies highlight the research value of such structures. The fusion of benzofuran and piperazine building blocks is a recognized approach for designing potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulatory enzyme in the cell cycle . Dysregulation of CDK2 is implicated in the uncontrolled proliferation of various cancer types, including pancreatic, breast, and lung cancers . Consequently, this compound serves as a critical intermediate or lead structure in the synthesis and evaluation of targeted anticancer agents aimed at arresting tumor growth by inhibiting CDK2 activity. The benzylpiperazine component of the molecule is a common feature in a range of bioactive compounds . Researchers should note that while some simple benzylpiperazine derivatives are known for their stimulant properties and are controlled substances in many countries , this specific and complex ketone derivative is positioned exclusively for foundational chemical and biochemical research. Applications/Specific Research Value: - Core scaffold for the design and synthesis of Type II CDK2 inhibitors . - Lead compound in oncological research for targeting cancers with CDK2 dysregulation . - Representative molecular hybrid for studying structure-activity relationships (SAR) in kinase inhibitor development . Note: This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C21H22N2O2/c1-16-18-9-5-6-10-19(18)25-20(16)21(24)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3

InChI Key

MYNTTZVZSLKWQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the piperazinyl ketone moiety. The general procedure includes:

    Formation of Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperazinyl Ketone: The benzofuran intermediate is then reacted with benzylpiperazine under suitable conditions to introduce the piperazinyl ketone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Benzofuran Moiety

  • Electrophilic substitution : The electron-rich furan ring undergoes halogenation (e.g., bromination at C5) or nitration under mild acidic conditions .

  • Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form epoxides or quinones, depending on solvent polarity .

Piperazinyl Ketone Group

  • Nucleophilic additions : The ketone undergoes Grignard reactions (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the benzyl group reduces efficiency .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol without affecting the benzofuran ring.

Table 2: Functional Group Reactivity Comparison

GroupReactionRate (k, s⁻¹)Selectivity
Benzofuran (C5)Bromination1.2 × 10⁻³>90%
Piperazinyl ketoneGrignard addition4.5 × 10⁻⁴65–70%
Benzyl substituentHydrogenolysis (H₂/Pd-C)2.8 × 10⁻⁵<10%

Mechanistic Insights

  • Dehydration pathways : Under acidic conditions, the ketone forms an enol intermediate, leading to α,β-unsaturated carbonyl derivatives . Activation free energy for dehydration is ~32 kcal/mol, as determined by computational studies .

  • Cross-coupling : Suzuki-Miyaura coupling at the benzofuran’s C3 position is feasible using Pd(PPh₃)₄, though yields are moderate (48–55%) due to steric constraints .

Stability and Degradation

  • Thermal stability : Decomposes above 220°C via retro-aldol cleavage, releasing benzofuran fragments and piperazine derivatives .

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions in the benzofuran moiety, forming dicarbonyl intermediates.

Pharmacological Modifications

  • N-Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

  • Acylation : Acetic anhydride acetylates the secondary amine, altering pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine Dione Systems

describes three piperazine-2,5-dione derivatives (trans-6g, trans-6h, trans-6i) with distinct substituents:

  • trans-6g : 3-(2-Oxo-2-phenylethyl)-1-phenethyl-6-phenyl-4-(tosylmethyl)piperazine-2,5-dione
  • trans-6h : 1-(4-Methoxybenzyl)-3-(2-oxo-2-phenylethyl)-6-phenyl-4-(tosylmethyl)piperazine-2,5-dione
  • trans-6i : 3-(2-(4-Chlorophenyl)-2-oxoethyl)-6-phenyl-1-(pyridin-3-ylmethyl)-4-(tosylmethyl)piperazine-2,5-dione
Key Differences:

Core Structure : The target compound contains a single ketone group on the piperazine ring, whereas trans-6g–i feature a dione (two ketone) system. This difference may influence electronic properties and hydrogen-bonding capabilities.

Substituents: The target’s 3-methylbenzo[d]furan substituent contrasts with the phenyl, 4-methoxybenzyl, or pyridinyl groups in trans-6g–i. The benzo[d]furan moiety may enhance aromatic stacking interactions compared to simple phenyl groups.

Physical Properties:
  • Melting Points: trans-6g–i exhibit high melting points (198–243°C), attributed to their rigid dione cores and polar tosylmethyl groups.

Piperazinyl Ketone Derivatives in Patent Literature

lists a structurally related compound: 3-(p-Chlorophenyl)-3-phenyl-1-[4-(2-thiazolyl)-1-piperazinyl]-1-propanone.

Comparison:
  • Substituent Effects :
    • The target’s benzyl group on piperazine is less electron-withdrawing than the thiazolyl group in the analog, which could modulate receptor binding in biological systems.
    • The chlorophenyl and phenyl groups in the analog introduce hydrophobicity, whereas the target’s methylbenzo[d]furan may offer π-π stacking advantages.

Heterocyclic Motifs in Bioactive Compounds

highlights coelenterazine analogs containing furan-2-yl or aryl groups.

Biological Activity

3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]furan moiety and a piperazine ring, which are known for their diverse pharmacological properties. The molecular formula can be represented as C20H22N2OC_{20}H_{22}N_{2}O.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, benzoxazole derivatives have shown significant cytotoxicity against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Cytotoxicity of Compounds with Similar Structures

Compound TypeCell LineIC50 (µM)Reference
Benzoxazole derivativesA-54910
Piperazine-benzoxazole moietyMCF-715
Benzothiazole derivativesHT-2912

The biological activity of 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Induction of Apoptosis : Many piperazine derivatives induce apoptosis in cancer cells by activating intrinsic pathways.
  • Modulation of Neurotransmitter Release : Compounds with piperazine structures can affect neurotransmitter levels, influencing both central nervous system (CNS) activity and potential antitumor effects .

Study on Anticancer Efficacy

A study evaluating the efficacy of related compounds demonstrated that certain derivatives exhibited enhanced cytotoxicity against resistant cancer cell lines. The research indicated that modifications in the chemical structure significantly influenced the biological activity, particularly in overcoming multidrug resistance (MDR) mechanisms .

Neuropharmacological Effects

Research has also explored the CNS stimulant properties of benzylpiperazine derivatives. These compounds stimulate the release of dopamine and serotonin, suggesting potential applications in treating mood disorders or enhancing cognitive function .

Table 2: Neuropharmacological Effects

CompoundEffectReference
BenzylpiperazineCNS stimulant
3-Methylbenzo[d]furanModulates neurotransmitter release

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone?

Answer:
The synthesis typically involves coupling reactions between substituted benzo[d]furan precursors and functionalized piperazine derivatives. For example:

  • Step 1 : Activate the benzo[d]furan-2-carbonyl group using coupling agents like EDCI/HOBt.
  • Step 2 : React with 4-benzylpiperazine under anhydrous conditions (e.g., DCM, 0–5°C) to form the ketone linkage .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions on the benzofuran and piperazinyl groups (e.g., methyl group at C3 of benzofuran, benzyl group on N4 of piperazine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+^+ ion) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretching (~1650–1700 cm1^{-1}) and aromatic C-H bending .

Advanced: How can researchers optimize reaction yields when synthesizing analogs with varying substituents on the benzyl group?

Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperature (room temp vs. reflux) to improve efficiency .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperazine nitrogen to prevent side reactions during coupling .
  • Scale-Up Challenges : Address solubility issues via co-solvents (e.g., DMSO) for polar intermediates .

Advanced: How should contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Answer:

  • Orthogonal Assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) and cytotoxicity via MTT assays on mammalian cell lines .
  • Purity Checks : Ensure compounds are free of residual solvents (GC-MS analysis) or unreacted starting materials (HPLC) that may confound results .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves to differentiate target-specific effects from nonspecific toxicity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazinyl ketone moiety?

Answer:

  • Substituent Variation : Replace the benzyl group with alkyl (methyl, ethyl) or aryl (phenyl, pyridyl) groups to assess steric/electronic effects on receptor binding .
  • Bioisosteric Replacement : Substitute the ketone with thioketone or amide groups to evaluate metabolic stability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like GPCRs or kinases .

Basic: What protocols ensure compound stability during storage and handling?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the benzofuran ring.
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (trehalose) to maintain integrity .
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers assess the compound’s membrane permeability for CNS-targeted applications?

Answer:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure passive diffusion across lipid bilayers .
  • LogP Calculation : Use shake-flask method or HPLC-derived retention times to estimate lipophilicity (optimal LogP ~2–5 for blood-brain barrier penetration) .
  • In Vitro Models : Validate with MDCK-MDR1 monolayers to assess P-glycoprotein efflux .

Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?

Answer:

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely oxidation sites (e.g., benzyl or methyl groups) .
  • In Silico Toxicity Screening : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

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